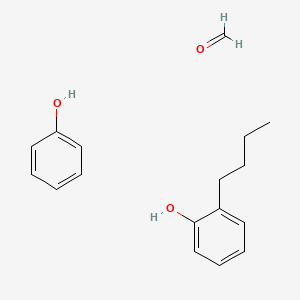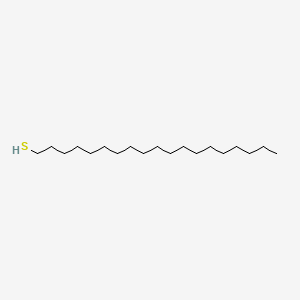
1-Nonadecanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonadecanethiol is an organic compound with the molecular formula C19H40S . It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nonadecanethiol can be synthesized through several methods. One common approach involves the reaction of nonadecane with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the direct thiolation of nonadecane using hydrogen sulfide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale thiolation processes. These processes often involve the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Nonadecanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Nonadecane.
Substitution: Various substituted thiols.
Aplicaciones Científicas De Investigación
1-Nonadecanethiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Nonadecanethiol involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction is crucial for the formation of self-assembled monolayers, which are highly ordered structures that can modify surface properties. The thiol group can also participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-Hexadecanethiol (C16H34S): Similar in structure but with a shorter alkyl chain.
Decane-1-thiol (C10H22S): Another thiol with a shorter chain, used in similar applications but with different physical properties.
Uniqueness: 1-Nonadecanethiol’s longer alkyl chain provides it with unique hydrophobic properties, making it particularly useful in applications requiring long-chain thiols. Its ability to form highly ordered monolayers on metal surfaces distinguishes it from shorter-chain thiols .
Propiedades
Número CAS |
53193-23-0 |
|---|---|
Fórmula molecular |
C19H40S |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
nonadecane-1-thiol |
InChI |
InChI=1S/C19H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 |
Clave InChI |
YNESSCJHABBEIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


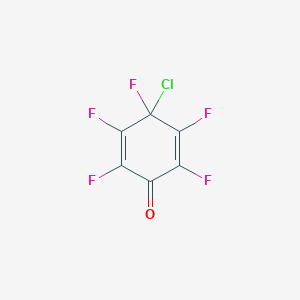
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
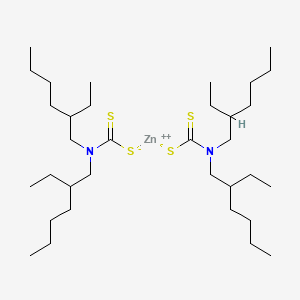
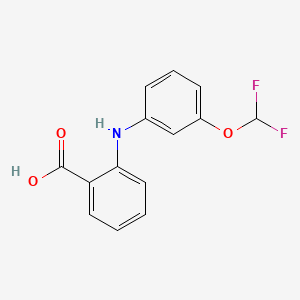
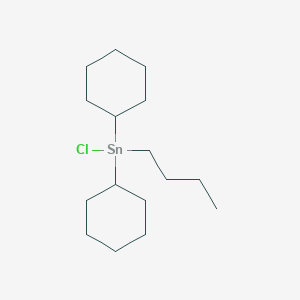


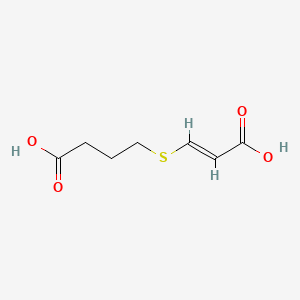
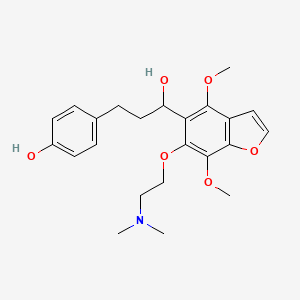
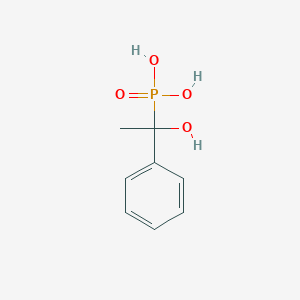
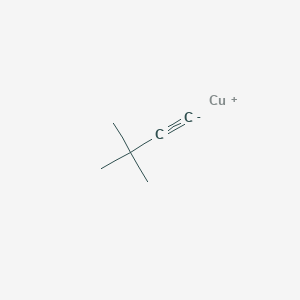
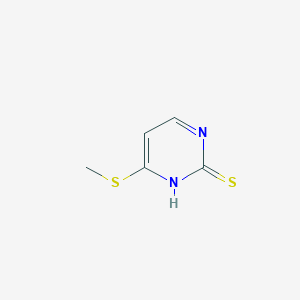
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
